2-(3-fluorophenoxy)-6-methylpyrazine
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Overview
Description
2-(3-fluorophenoxy)-6-methylpyrazine is an organic compound that belongs to the class of pyrazines. Pyrazines are known for their aromatic properties and are often used in various chemical and pharmaceutical applications. The presence of a fluorophenoxy group and a methyl group in the structure of this compound imparts unique chemical properties, making it a subject of interest in scientific research.
Mechanism of Action
Target of Action
The primary target of 2-(3-fluorophenoxy)-6-methylpyrazine is the Dopamine transporter (DAT) . DAT is a protein that terminates the action of dopamine by its high-affinity sodium-dependent reuptake into presynaptic terminals . It plays a crucial role in various diseases such as Attention Deficit Hyperactivity Disorder, Corneal Disease, Narcolepsy, Obesity, Parkinsonism, and Bipolar Disorder .
Mode of Action
This could result in changes in the reuptake of dopamine, thereby affecting neurotransmission .
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to dopamine signaling, given its interaction with the Dopamine transporter . Dopamine signaling plays a crucial role in various physiological processes, including motor control, reward, and reinforcement, memory processes, and endocrine regulation .
Result of Action
The molecular and cellular effects of this compound’s action would be expected to be related to changes in dopamine signaling due to its interaction with the Dopamine transporter . This could potentially lead to alterations in various physiological processes regulated by dopamine, including motor control, reward and reinforcement, memory processes, and endocrine regulation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-fluorophenoxy)-6-methylpyrazine typically involves the reaction of 3-fluorophenol with 2,6-dimethylpyrazine under specific conditions. One common method involves the use of an inorganic base to facilitate the reaction. The reaction is carried out in a solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion .
Industrial Production Methods
For industrial production, the process is optimized to increase yield and reduce costs. This involves using a crystallization method for separation, which is simpler and more cost-effective compared to traditional methods like column chromatography. The use of safer and more readily available reagents also makes the process more suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-(3-fluorophenoxy)-6-methylpyrazine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: This compound can undergo nucleophilic substitution reactions, especially at the fluorophenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted pyrazines depending on the nucleophile used .
Scientific Research Applications
2-(3-fluorophenoxy)-6-methylpyrazine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Used in the development of new materials and as a precursor in the synthesis of agrochemicals .
Comparison with Similar Compounds
Similar Compounds
- 3-phenoxy-4-(3-trifluoromethylphenyl)pyridazine
- 4-[4-chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol
Uniqueness
2-(3-fluorophenoxy)-6-methylpyrazine stands out due to its unique combination of a fluorophenoxy group and a methyl group. This combination imparts distinct chemical properties, such as increased stability and enhanced biological activity, making it more effective in certain applications compared to its analogs .
Properties
IUPAC Name |
2-(3-fluorophenoxy)-6-methylpyrazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O/c1-8-6-13-7-11(14-8)15-10-4-2-3-9(12)5-10/h2-7H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGVFJUWPVKTNJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC(=N1)OC2=CC(=CC=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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